molecular formula C19H22N2O3 B15102668 Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate

Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate

Cat. No.: B15102668
M. Wt: 326.4 g/mol
InChI Key: LQKFJDYTRRYLPO-UHFFFAOYSA-N
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Description

Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl carbamate group, a phenyl ring, and a dimethylphenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate typically involves a multi-step process. One common method includes the reaction of ethyl chloroformate with 2,5-dimethylaniline to form an intermediate, which is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
  • N-2,5-Dimethylphenylthioureido acid derivatives
  • Thiophene derivatives

Uniqueness

Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl N-[1-(2,5-dimethylanilino)-2-oxo-2-phenylethyl]carbamate

InChI

InChI=1S/C19H22N2O3/c1-4-24-19(23)21-18(17(22)15-8-6-5-7-9-15)20-16-12-13(2)10-11-14(16)3/h5-12,18,20H,4H2,1-3H3,(H,21,23)

InChI Key

LQKFJDYTRRYLPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=CC=C1)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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